molecular formula C14H22O3 B2537775 tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2306264-46-8

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2537775
CAS No.: 2306264-46-8
M. Wt: 238.327
InChI Key: OZNCHGJDWILYAG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C14H22O3. It is a bicyclic compound featuring a tert-butyl ester group and an oxoethyl substituent. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex bicyclic compounds.

Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the oxoethyl and tert-butyl ester groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butyl ester and oxoethyl groups.

    tert-Butyl bicyclo[2.2.1]heptane-1-carboxylate: Lacks the oxoethyl group.

    4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butyl ester group.

Uniqueness: tert-Butyl 4-(2-oxoethyl)bicyclo[22

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNCHGJDWILYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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